(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
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Overview
Description
(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a pyrazole ring, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorofluorophenoxy group: This step involves the nucleophilic substitution reaction where the furan ring is reacted with 2-chloro-4-fluorophenol in the presence of a base.
Formation of the pyrazole ring: This can be synthesized by reacting hydrazine derivatives with 1,3-diketones under reflux conditions.
Coupling of the furan and pyrazole rings: This step involves the use of coupling agents such as EDCI or DCC to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorofluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of (E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in the inflammatory pathway, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
(E)-3-{5-[(2-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}-1-(1-ETHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl]-1-(1-ethylpyrazol-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3/c1-2-23-10-9-17(22-23)18(24)7-6-14-4-5-15(26-14)12-25-19-8-3-13(21)11-16(19)20/h3-11H,2,12H2,1H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTJPGQQFALJSQ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=CC(=N1)C(=O)/C=C/C2=CC=C(O2)COC3=C(C=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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